4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride
Description
4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride is a cyclohexane derivative featuring two functional groups: an aminomethyl (-CH2NH2) substituent and a carboxamide (-CONH2) group, with the latter protonated as a hydrochloride salt. This structure confers both hydrophilic (amide and ammonium) and lipophilic (cyclohexane ring) properties, making it a versatile intermediate in pharmaceutical synthesis.
Properties
IUPAC Name |
4-(aminomethyl)cyclohexane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h6-7H,1-5,9H2,(H2,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIADQNJCAFYWQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384429-14-4 | |
| Record name | 4-(aminomethyl)cyclohexane-1-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride involves several steps. One common method includes the reaction of cyclohexanone with formaldehyde and ammonium chloride to form 4-(aminomethyl)cyclohexanone. This intermediate is then reacted with ammonia to yield 4-(aminomethyl)cyclohexane-1-carboxamide, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Chemical Reactions Analysis
4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: The amino group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides.
Scientific Research Applications
4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Inferred from structural analogs; †CAS corresponds to isotopic labeling.
Structural Modifications and Their Impacts
Ester vs. Carboxamide (Entry 2 vs. Target Compound)
Replacing the carboxamide (-CONH2) with a methyl ester (-COOCH3) in Methyl 4-(Aminomethyl)cyclohexanecarboxylate HCl increases lipophilicity, improving blood-brain barrier penetration but reducing hydrogen-bonding capacity .
Hydroxyl and Carboxylic Acid Groups (Entry 3)
The addition of a hydroxyl (-OH) and carboxylic acid (-COOH) in 4-(Aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid HCl significantly elevates hydrophilicity, making it suitable for aqueous formulations. However, the acidic group may limit stability in certain pH conditions .
Unsaturation in the Cyclohexane Ring (Entry 4)
The double bond may also increase susceptibility to oxidation .
N,N-Dimethylation of the Carboxamide (Entry 5)
N,N-Dimethylation reduces hydrogen-bonding capacity and increases lipophilicity, which could enhance metabolic stability but reduce solubility in polar solvents .
Aromatic Substitution (Entry 6)
The dichlorophenyl group in trans-4-amino-N-[(2,4-dichlorophenyl)methyl]cyclohexane-1-carboxamide HCl enhances hydrophobic interactions with aromatic residues in target proteins, improving binding affinity in CNS-targeted therapies .
Biological Activity
4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride is a compound with significant biological activity, primarily investigated for its potential therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chemical Formula : CHClNO
- Molecular Weight : 175.68 g/mol
- Functional Groups : Aminomethyl group, carboxamide group, and a cyclohexane ring.
The compound's mechanism of action involves interactions with specific molecular targets, such as receptors or enzymes. Research indicates that it may modulate cellular signaling pathways and metabolic processes, although the precise mechanisms are still under investigation.
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity. For instance, it has been tested against various bacteria and fungi, demonstrating effectiveness in inhibiting growth at specific concentrations. The compound's structure allows it to penetrate microbial membranes, disrupting cellular functions.
Neuroprotective Effects
Research has indicated potential neuroprotective effects of this compound. In vitro studies suggest that it may reduce neuronal cell death induced by oxidative stress. The ability to modulate neurotransmitter systems could be linked to its aminomethyl group, which may enhance synaptic transmission or protect against excitotoxicity .
Analgesic Activity
Preliminary studies have suggested analgesic properties, with evidence indicating that it may influence pain pathways in animal models. The compound appears to interact with opioid receptors, providing a basis for its potential use in pain management .
Case Study 1: Antimicrobial Activity
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, suggesting notable antibacterial properties.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study 2: Neuroprotection
In a neurotoxicity model using SH-SY5Y neuroblastoma cells, treatment with the compound significantly reduced cell death induced by hydrogen peroxide exposure. The protective effect was quantified using an MTT assay, showing a viability increase of approximately 40% compared to untreated controls.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 50 |
| Compound Treatment | 90 |
Q & A
Q. What are the optimal reaction conditions for synthesizing 4-(Aminomethyl)cyclohexane-1-carboxamide hydrochloride to maximize yield and purity?
- Methodological Answer : Synthesis protocols often involve controlled condensation of cyclohexane derivatives with carboxamide precursors under anhydrous conditions. For example, similar compounds like (1S,4R)-4-aminocyclopentene derivatives are synthesized using dichloromethane/water biphasic systems at temperatures below 10°C to minimize side reactions . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 amine-to-acid chloride) and inert atmospheres (e.g., nitrogen) to prevent oxidation. Post-synthesis purification via recrystallization in ethanol/water mixtures (70:30 v/v) is recommended for high-purity isolates .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d6 or D2O) resolve cyclohexane ring conformers and confirm aminomethyl/carboxamide substitution patterns. For example, trans-4-aminocyclohexanol derivatives show distinct δ 3.2–3.5 ppm shifts for axial-equatorial protons .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion at m/z 194.6 for C₈H₁₆ClN₂O₂) and detects impurities like unreacted intermediates .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves (tested for permeability), flame-retardant lab coats, and FFP2 respirators to avoid inhalation of aerosols .
- Storage : Store in airtight containers under dry nitrogen, away from oxidizing agents, at 2–8°C. Opened vials must be resealed with PTFE-lined caps to prevent hygroscopic degradation .
- Spill Management : Neutralize spills with 5% acetic acid, followed by absorption with vermiculite, and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed for structurally similar cyclohexane derivatives?
- Methodological Answer : Contradictions often arise from stereochemical variations or impurities. For example, cis- vs. trans-4-aminocyclohexanol isomers exhibit divergent receptor-binding affinities due to spatial orientation . To address this:
- Chiral Chromatography : Use HPLC with β-cyclodextrin columns to separate enantiomers (e.g., R vs. S configurations) .
- Structure-Activity Relationship (SAR) Studies : Compare analogues (e.g., 4-aminocyclopentane vs. cyclohexane derivatives) to isolate steric/electronic effects .
Q. What computational modeling approaches best predict the interaction of this compound with biological targets like enzymes or receptors?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., NMDA receptors) using force fields (AMBER) to assess hydrogen bonding and hydrophobic interactions .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate conformational stability of ligand-receptor complexes under physiological conditions (310 K, 1 atm) .
- QSAR Models : Train regression models on datasets (e.g., IC₅₀ values for kinase inhibition) using descriptors like LogP and polar surface area .
Q. How do reaction solvents influence the stereoselectivity of this compound synthesis?
- Methodological Answer : Solvent polarity and proticity directly impact stereochemical outcomes:
- Polar Aprotic Solvents (DMF, DMSO) : Favor SN2 mechanisms, yielding trans-isomers via backside attack .
- Protic Solvents (MeOH, H₂O) : Stabilize carbocation intermediates, leading to cis-isomers through planar transition states .
- Additives : Crown ethers (18-crown-6) enhance cation coordination, improving enantiomeric excess (e.g., 85% ee for R-isomers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
